molecular formula C18H17N5O B11220494 1-(3,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11220494
M. Wt: 319.4 g/mol
InChI Key: GOLPSKYPFAGMFT-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a 3,4-dimethylphenyl group, and a furylmethyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 3,4-dimethylphenyl group: This step often involves a substitution reaction where the 3,4-dimethylphenyl group is introduced to the core structure.

    Attachment of the furylmethyl group: This can be done through a nucleophilic substitution reaction, where the furylmethyl group is attached to the nitrogen atom of the pyrazolo[3,4-d]pyrimidine core.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

1-(3,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the furylmethyl group, which may affect its chemical and biological properties.

    1-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H17N5O/c1-12-5-6-14(8-13(12)2)23-18-16(10-22-23)17(20-11-21-18)19-9-15-4-3-7-24-15/h3-8,10-11H,9H2,1-2H3,(H,19,20,21)

InChI Key

GOLPSKYPFAGMFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)C

Origin of Product

United States

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